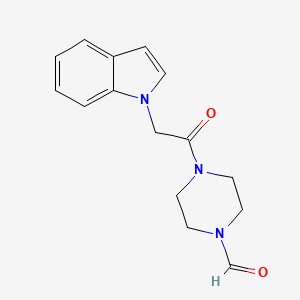![molecular formula C12H14BrFOZn B14878570 2-[(Cyclopentyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14878570.png)
2-[(Cyclopentyloxy)methyl]-4-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclopentyloxy)methyl]-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-[(Cyclopentyloxy)methyl]-4-fluorophenylzinc bromide typically involves the reaction of 2-[(Cyclopentyloxy)methyl]-4-fluorophenylmagnesium bromide with a zinc halide, such as zinc bromide, in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified and standardized to a concentration of 0.25 M in THF for commercial use.
Chemical Reactions Analysis
Types of Reactions: 2-[(Cyclopentyloxy)methyl]-4-fluorophenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or substituted alkenes. It can also participate in other types of reactions, including nucleophilic addition and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., THF or toluene) are commonly used.
Nucleophilic Addition: The compound can react with electrophiles such as aldehydes and ketones under mild conditions.
Substitution Reactions: It can undergo substitution reactions with various electrophiles, facilitated by the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include biaryl compounds, substituted alkenes, and various functionalized aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Cyclopentyloxy)methyl]-4-fluorophenylzinc bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drug candidates through the synthesis of bioactive compounds.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science for creating advanced materials.
Mechanism of Action
The mechanism of action of 2-[(Cyclopentyloxy)methyl]-4-fluorophenylzinc bromide in cross-coupling reactions involves the formation of a palladium complex with the organozinc reagent. The palladium catalyst facilitates the transfer of the organic group from the zinc to the electrophile, forming a new carbon-carbon bond. This process typically involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
- 2-[(Cyclopentyloxy)methyl]-4-fluorophenylmagnesium bromide
- 2-[(Cyclopentyloxy)methyl]-4-fluorophenylboronic acid
- 2-[(Cyclopentyloxy)methyl]-4-fluorophenylstannane
Uniqueness: Compared to its magnesium and boronic acid counterparts, 2-[(Cyclopentyloxy)methyl]-4-fluorophenylzinc bromide offers better functional group tolerance and milder reaction conditions. It is also less sensitive to moisture and air, making it more convenient to handle and store. Additionally, the zinc reagent often provides higher yields and selectivity in cross-coupling reactions.
Properties
Molecular Formula |
C12H14BrFOZn |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(cyclopentyloxymethyl)-3-fluorobenzene-6-ide |
InChI |
InChI=1S/C12H14FO.BrH.Zn/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12;;/h3,5,8,12H,1-2,6-7,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
NVYCRZRAHTUQJC-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)OCC2=[C-]C=CC(=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


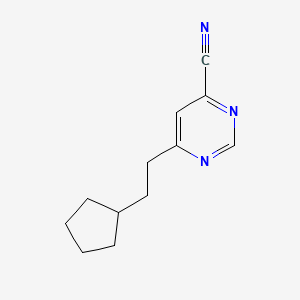
![4-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14878489.png)
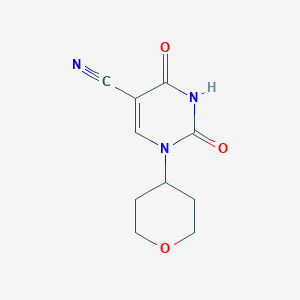
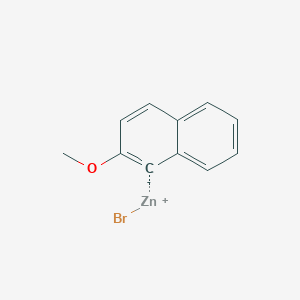
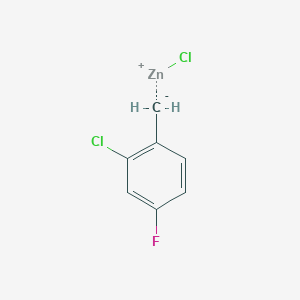
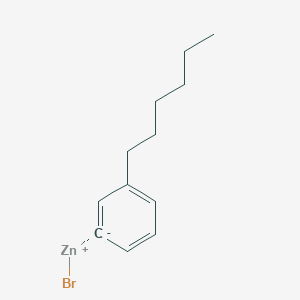
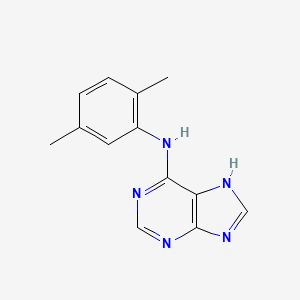
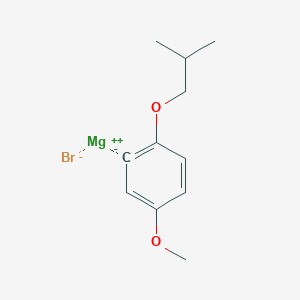
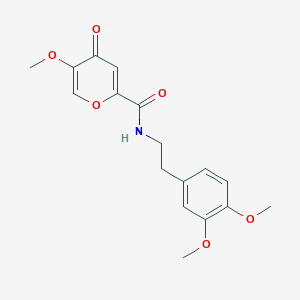
![9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14878548.png)
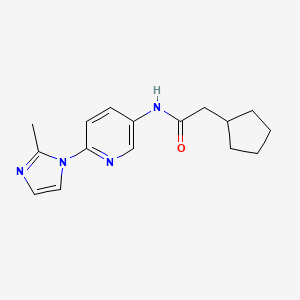

![N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)
